(4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(3,4-difluorophenyl)methanone
Description
(4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(3,4-difluorophenyl)methanone is a heterocyclic compound featuring a piperidine ring linked to a 1,3,4-thiadiazole moiety substituted with a cyclopropyl group and a 3,4-difluorophenyl methanone group. This structure combines aromatic fluorination, a rigid thiadiazole core, and a piperidine scaffold, which are common in pharmaceuticals and agrochemicals due to their bioactivity and stability.
Properties
IUPAC Name |
[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-(3,4-difluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3OS/c18-13-4-3-12(9-14(13)19)17(23)22-7-5-11(6-8-22)16-21-20-15(24-16)10-1-2-10/h3-4,9-11H,1-2,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTFQIOQUHZZPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(S2)C3CCN(CC3)C(=O)C4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(3,4-difluorophenyl)methanone is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of thiadiazole derivatives , which are known for their diverse biological activities. The presence of the piperidine and difluorophenyl moieties enhances its potential pharmacological profiles. The molecular formula is CHFNS, indicating a complex structure conducive to various interactions within biological systems.
Antitumor Activity
Recent studies have indicated that thiadiazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this one have shown inhibitory activity against various cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest, primarily through the modulation of key signaling pathways like the MAPK/ERK pathway .
Antimicrobial Activity
Thiadiazole derivatives are also recognized for their antimicrobial properties. This compound has been tested against a range of bacterial strains, demonstrating effective inhibition of growth. The mechanism is believed to be linked to the disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in vitro and in vivo. Studies suggest that it can inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), contributing to its therapeutic effects in inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications in the piperidine ring or substitution on the thiadiazole moiety can significantly alter potency and selectivity against specific targets. For instance:
| Modification | Effect on Activity |
|---|---|
| Substituting fluorine atoms | Increases lipophilicity and bioavailability |
| Altering piperidine substituents | Enhances receptor binding affinity |
| Modifying thiadiazole position | Affects enzyme inhibition profiles |
Study 1: Antitumor Efficacy
In a recent study, the compound was tested against various cancer cell lines. It exhibited IC50 values in the low micromolar range, suggesting potent antitumor activity. Synergistic effects were observed when combined with established chemotherapeutics like doxorubicin, enhancing overall efficacy .
Study 2: Antimicrobial Testing
The antimicrobial efficacy was evaluated using standard disk diffusion methods against Gram-positive and Gram-negative bacteria. Results indicated a significant zone of inhibition, particularly against Staphylococcus aureus and Escherichia coli, corroborating its potential as an antimicrobial agent .
Scientific Research Applications
The compound (4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(3,4-difluorophenyl)methanone has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This detailed article explores its synthesis, biological activities, and potential applications through comprehensive data tables and documented case studies.
Synthetic Routes
The synthesis of this compound typically involves several key steps:
- Formation of the Thiadiazole Ring : React cyclopropylamine with thiosemicarbazide under acidic conditions to form the thiadiazole intermediate.
- Piperidine Ring Formation : Introduce the piperidine moiety by reacting the thiadiazole intermediate with 4-chloropiperidine in the presence of a base.
- Coupling with Phenylethanone : Finalize the synthesis by coupling with 2-bromoacetophenone under basic conditions.
Industrial Production Methods
Industrial methods may optimize these synthetic routes using continuous flow reactors and advanced purification techniques to enhance yield and purity.
Antimicrobial Properties
Research indicates that compounds containing thiadiazole and piperidine structures exhibit significant antimicrobial activity. In vitro studies have shown effective inhibition against various bacterial strains:
| Bacterial Strain | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
|---|---|---|---|
| Staphylococcus aureus | 12.5 | Ampicillin | 15.0 |
| Escherichia coli | 10.0 | Ciprofloxacin | 14.0 |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
Compounds similar to this compound have demonstrated promising anticancer properties:
In Vitro Cytotoxicity
A study evaluated the cytotoxic effects against various cancer cell lines using the MTT assay:
| Compound ID | Cell Line | IC₅₀ (µg/mL) |
|---|---|---|
| 4i | MCF-7 | 2.32 |
| 4e | MCF-7 | 5.36 |
| 4c | HepG2 | 10.10 |
These results indicate significant cytotoxicity, suggesting potential for therapeutic use in oncology.
Case Studies
In one notable case study, researchers synthesized a series of thiadiazole derivatives and tested their anticancer properties against various cell lines. Among them, a compound structurally related to this compound exhibited an IC₅₀ value significantly lower than conventional chemotherapeutics like doxorubicin.
Comparison with Similar Compounds
Structural Features
The compound’s uniqueness lies in its substitution pattern and heterocyclic framework. Below is a comparative analysis with structurally related molecules:
Key Observations:
Fluorination : The 3,4-difluorophenyl group in the target compound may improve lipid solubility and membrane permeability over 2,4-difluorophenyl analogues due to altered electronic effects .
Substituent Diversity : The cyclopropyl group on the thiadiazole ring introduces steric hindrance, which could modulate binding specificity in biological targets compared to bulkier sulfonyl groups in the triazole analogue .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
